molecular formula C11H16O4 B122517 1-(3,4-Dimethoxyphenyl)propane-1,2-diol CAS No. 20133-19-1

1-(3,4-Dimethoxyphenyl)propane-1,2-diol

Cat. No. B122517
CAS RN: 20133-19-1
M. Wt: 212.24 g/mol
InChI Key: HGABKKBQQGFTLR-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)propane-1,2-diol is a chemical compound with the molecular formula C11H16O4 . It is also known as Methyl Isoeugenol Glycol .


Molecular Structure Analysis

The molecular structure of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol is represented by the InChI code: 1S/C11H16O4/c1-7(12)10(13)8-3-5-9(14-2)6-4-8/h3-7,10-13H,1-2H3 .


Physical And Chemical Properties Analysis

1-(3,4-Dimethoxyphenyl)propane-1,2-diol has a molecular weight of 212.24 . The physical form and other properties are not specified in the retrieved sources.

Scientific Research Applications

Medicine

1-(3,4-Dimethoxyphenyl)propane-1,2-diol: has been identified in various medicinal contexts. It’s known to be a derivative of natural products and may have potential as a reference compound for pharmacological studies . Its molecular structure could be useful in synthesizing compounds with therapeutic properties.

Agriculture

In agriculture, this compound could be explored for its role in plant biochemistry and soil science. The molecular framework of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol might be beneficial in studying plant metabolites that contribute to growth and disease resistance .

Biotechnology

Biotechnological applications may involve the use of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol in enzyme studies, particularly those involving peroxidases and laccases. These enzymes play a crucial role in the degradation of lignin and other complex organic molecules, which is vital for bioremediation processes.

Materials Science

The compound’s properties could be significant in materials science, especially in the development of new polymeric materials. Its diol group suggests potential utility in polymer synthesis, possibly leading to materials with unique electrical or mechanical properties .

Environmental Science

Environmental science research might utilize 1-(3,4-Dimethoxyphenyl)propane-1,2-diol in the study of organic pollutants. Its structural similarity to certain environmental toxins could make it a candidate for studies on pollutant breakdown or the synthesis of less harmful derivatives .

Food Industry

While not directly used in food, 1-(3,4-Dimethoxyphenyl)propane-1,2-diol could be relevant in research on food additives or preservatives. Understanding its interactions with other organic compounds could lead to insights into food preservation techniques .

Cosmetics

In the cosmetics industry, research might focus on the compound’s potential use in skincare products. Its molecular structure suggests it could have antioxidant properties, which are highly valued in anti-aging and skin-protective formulations .

Energy

Lastly, 1-(3,4-Dimethoxyphenyl)propane-1,2-diol could be investigated for its potential applications in energy storage systems. Organic compounds with diol groups are sometimes used in battery technology, and this compound might contribute to the development of organic batteries or fuel cells .

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-7(12)11(13)8-4-5-9(14-2)10(6-8)15-3/h4-7,11-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGABKKBQQGFTLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=C(C=C1)OC)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)propane-1,2-diol

CAS RN

20133-19-1
Record name 1-(3,4-Dimethoxyphenyl)-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20133-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl isoeugenol glycol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020133191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4-DIMETHOXYPHENYL)PROPANE-1,2-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6222F124L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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